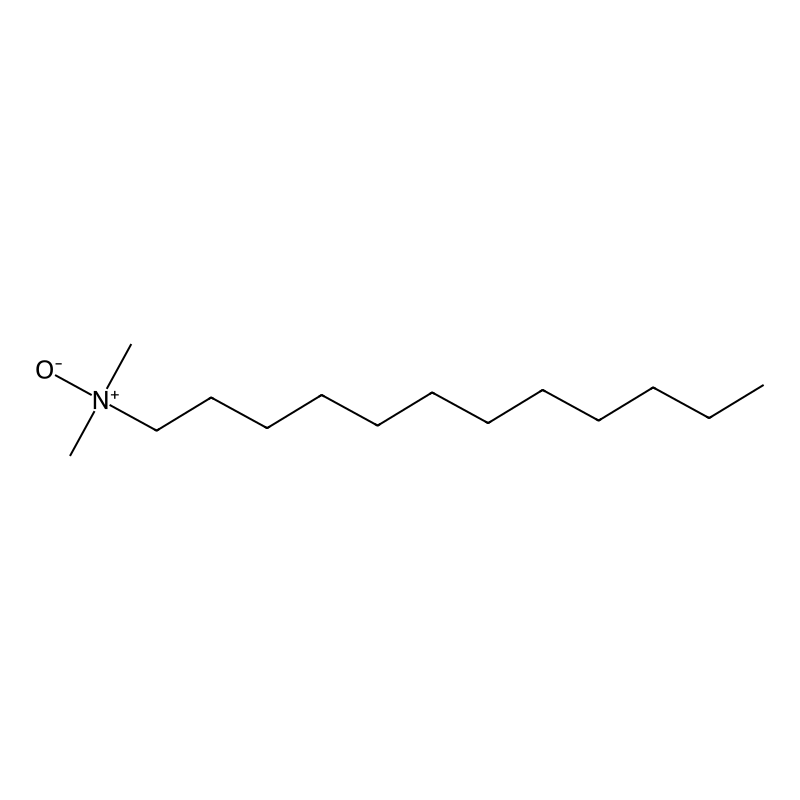

Lauramine oxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Absorption and Metabolism Studies:

Studies have investigated the absorption and metabolism of Lauramine oxide in humans. Researchers applied radioactively labeled Lauramine oxide to human skin and found minimal absorption. The majority (around 92%) remained on the skin surface after eight hours [1]. Oral administration also yielded similar results, with the majority of the compound excreted unchanged in urine and feces [1]. This suggests Lauramine oxide may not be readily absorbed into the body.

Source: [1] Lauramine oxide | C14H31NO | CID 15433 - PubChem National Institutes of Health: )

Lauramine oxide, also known as lauryl dimethylamine oxide or dodecyldimethylamine oxide, is an amphoteric surfactant characterized by its unique molecular structure, which includes a long hydrophobic alkyl chain (dodecyl) and a polar amine oxide functional group. This compound typically appears as a clear, pale yellow liquid with a mild odor. As a surfactant, it effectively reduces surface tension between liquids, enhancing cleansing and foaming properties in various formulations .

As a surfactant, laurine oxide reduces the surface tension of water by lowering the energy required for molecules to spread at the liquid's surface []. This property allows lauryldimethylamine oxide to function in various applications, such as:

- Emulsification: Lauramine oxide helps disperse oil and other nonpolar substances in water, forming emulsions []. This is useful in creating products like lotions and creams.

- Detergency: By reducing surface tension, laurine oxide enhances the cleaning ability of water, allowing it to remove dirt and oil from surfaces []. This property makes it a valuable ingredient in shampoos, body washes, and detergents.

- Dispersion: Lauramine oxide can help disperse solid particles in liquids, preventing them from settling []. This is useful in formulating various products with suspended ingredients.

Lauramine oxide is synthesized through the oxidation of lauryl dimethylamine using hydrogen peroxide. The reaction can be summarized as follows:

- Starting Materials: Lauryl dimethylamine and hydrogen peroxide.

- Reaction Conditions: The mixture is heated, typically to around 60-75 degrees Celsius, often in the presence of sodium sulfite or manganese dioxide to facilitate the oxidation process.

- Product Formation: The reaction results in the formation of lauramine oxide, along with water as a byproduct .

This compound can also undergo hydrolysis under certain conditions, leading to the formation of lauric acid and dimethylamine.

Lauramine oxide exhibits notable biological activities, particularly its antimicrobial properties. It has been shown to be effective against various bacteria, including Staphylococcus aureus and Escherichia coli. This antimicrobial action makes it valuable in personal care products and cleaning agents where microbial control is essential. Additionally, it is non-denaturing, allowing it to solubilize proteins without altering their structure .

The primary method for synthesizing lauramine oxide involves:

- Oxidation Reaction: Combining lauryl dimethylamine with hydrogen peroxide.

- Temperature Control: Maintaining a temperature of 60-75 degrees Celsius during the reaction.

- Catalysts: Utilizing sodium sulfite or manganese dioxide to enhance oxidation efficiency.

- Filtration: Removing excess hydrogen peroxide after the reaction to purify the final product .

Alternative methods may involve using other oxidizing agents or different reaction conditions, but the hydrogen peroxide method remains the most common in commercial production.

Lauramine oxide is widely used across various industries due to its multifunctional properties:

- Personal Care Products: Found in shampoos, conditioners, body washes, and hand soaps for its cleansing and foaming abilities.

- Household Cleaners: Used in dishwashing liquids and hard surface cleaners for effective cleaning performance.

- Industrial

Studies on lauramine oxide's interactions reveal its compatibility with various surfactant classes—anionic, nonionic, cationic, and amphoteric—making it versatile for formulation purposes. It can mitigate irritation effects associated with anionic surfactants, thus improving skin compatibility in personal care products. Furthermore, at high concentrations, lauramine oxide forms liquid crystalline phases that enhance its functionality in emulsions and foams .

Lauramine oxide shares similarities with other amine oxides but has distinct characteristics that set it apart. Here are some comparable compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Myristamine oxide | Amine Oxide | C14 alkyl tail; higher hydrophobicity |

| Stearamine oxide | Amine Oxide | C18 alkyl tail; used in hair conditioning products |

| Cocamidopropyl betaine | Amphoteric Surfactant | Derived from coconut oil; milder on skin |

| Dimethyldodecylamine oxide | Amine Oxide | Similar structure but different chain length |

Uniqueness of Lauramine Oxide

Lauramine oxide's unique dodecyl chain length provides excellent foaming and thickening properties while maintaining stability across various pH levels. Its ability to enhance antimicrobial action while being non-irritating makes it particularly valuable in personal care formulations compared to other similar compounds .

The synthesis of lauramine oxide follows a well-established pathway involving the oxidation of lauryl dimethylamine (dodecyl dimethylamine) using hydrogen peroxide as the primary oxidizing agent [1] [2] [3]. The reaction proceeds through a nucleophilic attack mechanism where the tertiary amine serves as the nucleophile, attacking the electrophilic oxygen center of hydrogen peroxide.

The reaction mechanism begins with the tertiary amine attacking hydrogen peroxide, leading to the formation of an intermediate nitrogen-hydroxyl compound and subsequent deprotonation to yield the stable amine oxide product [4]. The overall reaction can be represented as follows:

C₁₂H₂₅N(CH₃)₂ + H₂O₂ → C₁₂H₂₅N(CH₃)₂O + H₂O

The reaction kinetics for tertiary amine oxidation with hydrogen peroxide have been extensively studied, revealing that the rate of oxidation increases with higher initial amine concentrations and elevated temperatures [5]. Kinetic studies demonstrate that the reaction follows first-order kinetics with respect to the amine substrate, with apparent second-order rate constants ranging from 10⁴ to 10⁶ M⁻¹s⁻¹ depending on the specific amine structure and reaction conditions [6].

The activation energy for lauramine oxide synthesis typically ranges from 40-60 kJ/mol, with optimal reaction temperatures between 60-75°C providing the best balance between reaction rate and product selectivity [3] [5]. The reaction mechanism involves the formation of a tetrahedral intermediate, where the nitrogen lone pair coordinates with the hydrogen peroxide oxygen, followed by proton transfer and elimination of water to form the final amine oxide product.

The oxidation process is enhanced in the presence of protic solvents such as methanol or water, which can activate hydrogen peroxide through hydrogen bonding interactions, increasing the electrophilic character of the peroxide oxygen [7]. The reaction proceeds more efficiently under slightly basic conditions, typically at pH 7-8, where the amine nucleophile is more reactive while maintaining hydrogen peroxide stability.

Industrial Scale Optimization Parameters

Industrial production of lauramine oxide requires careful optimization of multiple process parameters to achieve high yields, product purity, and economic efficiency. The standard industrial manufacturing process involves the slow addition of lauryl dimethylamine to 35% hydrogen peroxide solution at controlled temperatures [1] [2] [3].

| Parameter | Optimal Range | Industrial Specifications |

|---|---|---|

| Temperature | 60-75°C | Initial: 60°C, Final: 75°C |

| Hydrogen Peroxide Concentration | 30-35% | 35% aqueous solution |

| Reaction Time | 2-4 hours | Complete addition + 1 hour |

| pH Control | 7.0-8.5 | Maintained throughout process |

| Molar Ratio (H₂O₂:Amine) | 1.1-1.3:1 | 1.2:1 (10% excess H₂O₂) |

The temperature profile optimization is critical for industrial success. The reaction begins at 60°C during the controlled addition phase, which typically takes 1-2 hours to ensure complete mixing and heat management [2] [3]. Following complete addition, the temperature is raised to 75°C for an additional 1-2 hours to drive the reaction to completion and achieve conversion rates exceeding 95%.

Heat management represents a significant challenge in industrial-scale production due to the exothermic nature of the oxidation reaction. Modern industrial facilities employ jacketed reactors with precise temperature control systems and heat exchangers to maintain optimal reaction conditions while preventing thermal runaway [8]. The heat of reaction is approximately -120 kJ/mol, requiring efficient cooling systems during the addition phase.

Concentration optimization studies indicate that maintaining hydrogen peroxide concentration between 30-35% provides the optimal balance between reaction rate and safety considerations [3]. Higher concentrations increase the risk of decomposition and safety hazards, while lower concentrations result in extended reaction times and reduced productivity.

The reaction atmosphere must be carefully controlled to prevent hydrogen peroxide decomposition. Industrial processes typically operate under inert nitrogen atmosphere or reduced oxygen conditions to minimize catalytic decomposition of hydrogen peroxide by trace metal impurities [8]. Reactor materials are selected to minimize metal contamination, with stainless steel 316L being the preferred construction material.

Scale-up considerations include mixing intensity optimization, where Reynolds numbers between 10⁴-10⁵ ensure adequate mass transfer while avoiding excessive foam formation [8]. Industrial reactors typically employ pitched-blade turbine impellers operating at tip speeds of 2-4 m/s to achieve optimal mixing without creating excessive shear.

Purification and Quality Control Methodologies

The purification of lauramine oxide from the reaction mixture involves multiple steps designed to remove unreacted starting materials, hydrogen peroxide residues, and byproducts while maintaining product stability and quality [1] [3].

The primary purification step involves the addition of reducing agents to eliminate residual hydrogen peroxide, which could cause product degradation during storage. Sodium sulfite or manganese dioxide are commonly employed for this purpose, with sodium sulfite being preferred due to its effectiveness and ease of handling [1] [3]. The stoichiometric requirement is typically 1.1 equivalents of sodium sulfite per equivalent of residual hydrogen peroxide.

Na₂SO₃ + H₂O₂ → Na₂SO₄ + H₂O

Following peroxide neutralization, the reaction mixture undergoes filtration to remove inorganic salts and any precipitated byproducts. Industrial filtration systems typically employ plate-and-frame filter presses or rotary vacuum filters with appropriate filter media to achieve clarification while maintaining throughput [9].

| Quality Parameter | Specification | Analytical Method |

|---|---|---|

| Active Matter (Amine Oxide) | 28-32% | Potentiometric titration |

| Free Amine Content | <1.0% | Two-phase titration |

| Residual Hydrogen Peroxide | <0.2% | Iodometric titration |

| pH (1% aqueous) | 6.5-8.5 | pH meter |

| Color (Gardner Scale) | ≤2 | Visual comparison |

| Viscosity at 25°C | 45-80 cP | Brookfield viscometer |

The analytical methodology for quality control relies primarily on titration methods due to their accuracy and reproducibility in industrial settings [10]. Active matter determination employs potentiometric titration in isopropanol medium using hydrochloric acid as titrant, providing precise quantification of the amine oxide functional groups.

Free amine determination utilizes two-phase titration methodology, where the sample is partitioned between aqueous and organic phases, allowing selective titration of unreacted amine starting material [10]. This method is critical for ensuring product quality, as residual free amine can affect foaming properties and stability.

Residual hydrogen peroxide analysis employs classical iodometric titration, where hydrogen peroxide oxidizes iodide ions to iodine, which is subsequently titrated with standardized sodium thiosulfate solution [11]. This method provides sensitivity down to 0.01% hydrogen peroxide, ensuring compliance with safety and stability requirements.

Advanced analytical techniques are increasingly employed for comprehensive quality assessment. High-performance liquid chromatography with evaporative light scattering detection provides detailed composition analysis, including identification of specific chain length distributions and minor impurities [12] . Mass spectrometry methods enable structural confirmation and detection of trace contaminants or degradation products.

Nuclear magnetic resonance spectroscopy serves as the definitive method for structural verification and purity assessment . Proton nuclear magnetic resonance in deuterated water provides quantitative determination of the methyl groups, methylene chains, and nitrogen-oxide functionality, with integration ratios confirming structural integrity and purity levels.

Infrared spectroscopy provides rapid quality verification through characteristic absorption bands. The nitrogen-oxide stretch appears at approximately 1100-1200 cm⁻¹, while the alkyl chain vibrations provide confirmation of the lauryl group integrity [14] [11]. Infrared spectral matching against reference standards serves as a routine quality control tool in industrial production.

Physical property testing includes density measurements at standardized temperatures, typically 0.96-0.97 g/cm³ at 25°C, and viscosity determinations using calibrated Brookfield viscometers [15] [16]. Color assessment follows Gardner scale methodology, with specifications typically requiring Gardner color values below 2 for commercial-grade products.

Microbiological testing protocols ensure product sterility and shelf-life stability. Total plate count determinations and specific pathogen testing for common contaminants provide assurance of product safety for personal care applications [11]. Preservation efficacy testing validates the antimicrobial properties inherent to the amine oxide structure.

The final product typically contains 30-32% active lauramine oxide in aqueous solution, with the remainder being water and trace process aids such as isopropanol for fluidity improvement [1] [15]. Shelf-life stability is maintained through controlled storage conditions below 30°C and protection from direct sunlight to prevent thermal degradation [11].

Crystallographic Studies and Structural Organization

X-ray crystallographic investigations have provided unprecedented insights into the three-dimensional organization of lauramine oxide molecules, particularly in protein-detergent complexes. The most significant crystallographic achievement was the determination of the saposin A-lauramine oxide complex structure at 1.9 Å resolution [7] [8]. This landmark study revealed that lauramine oxide molecules organize in a highly ordered bilayer-like hydrophobic core, with forty internally bound detergent molecules encapsulated within two chains of saposin A protein.

The crystallographic analysis demonstrated that lauramine oxide molecules adopt a specific spatial arrangement where the hydrophobic dodecyl chains orient toward the interior of the complex, while the polar amine oxide head groups interact with the protein surface and surrounding aqueous environment [7] [8]. This structural organization exemplifies the amphiphilic nature of lauramine oxide and provides direct evidence for its ability to form stable, monodisperse lipoprotein particles with masses of approximately 27 kilodaltons.

The crystal structure data reveals several critical structural parameters: the dodecyl chain adopts an extended conformation to maximize van der Waals interactions within the hydrophobic core, while the N-O bond of the amine oxide group maintains its characteristic polar coordination-covalent character [9]. The interchain packing demonstrates that lauramine oxide molecules can accommodate various orientations while maintaining the overall bilayer organization, indicating significant conformational flexibility within the constraints of thermodynamic stability.

Nuclear Magnetic Resonance Spectroscopy Characterization

Comprehensive NMR spectroscopic studies have provided detailed structural confirmation and purity assessment protocols for lauramine oxide [11]. Proton NMR spectroscopy (1H NMR) serves as the primary method for structural verification, confirming the characteristic N,N-dimethyl substitution pattern and the intact dodecyl chain structure. The 1H NMR spectrum exhibits distinctive resonances for the terminal methyl groups, the polymethylene chain, and the N-methyl groups adjacent to the oxidized nitrogen center.

Carbon-13 NMR spectroscopy (13C NMR) provides comprehensive characterization of the carbon framework, enabling detailed analysis of the dodecyl chain conformation and the electronic environment around the quaternary nitrogen center [11]. The 13C NMR data confirms the linear alkyl chain structure and provides evidence for the conformational mobility of the hydrocarbon tail in solution.

Nitrogen-15 NMR studies have been particularly valuable for characterizing the amine oxide functional group environment [12] [13]. These investigations provide direct evidence for the nitrogen oxidation state and the electronic properties of the N-O bond. The 15N chemical shift data supports the zwitterionic character of the molecule, with the nitrogen center exhibiting characteristics consistent with a formally positive charge balanced by the negatively charged oxygen atom.

High-performance liquid chromatography coupled with evaporative light scattering detection (HPLC-ELSD) has been established as the standard quantitative method for lauramine oxide analysis, typically revealing active matter content of 28-32% in commercial formulations [11]. This analytical approach enables precise determination of purity levels, which consistently exceed 95% for research-grade materials.

Zwitterionic Behavior in Aqueous Solutions

pH-Dependent Ionization and Charge Distribution

The zwitterionic behavior of lauramine oxide represents one of its most distinctive physicochemical properties, fundamentally influencing its surface activity and application potential [14] [15] [16] [17]. This pH-dependent behavior results from the presence of both basic (amine oxide) and potentially acidic functionalities within the same molecule, creating a complex equilibrium system that responds dynamically to solution conditions.

At pH values below 3, lauramine oxide exhibits predominantly cationic character, with protonation occurring at the amine oxide group [14] [15] [16]. This protonation process converts the neutral zwitterionic form into a positively charged species, significantly enhancing its conditioning properties and affinity for negatively charged surfaces. The enhanced cationic nature at low pH makes lauramine oxide particularly effective in acidic formulations where conditioning and substantivity are desired.

The transition region between pH 3 and 7 represents a critical zone where both cationic and zwitterionic forms coexist in dynamic equilibrium [14] [17]. This pH range is characterized by variable surface properties as the charge distribution shifts between the fully protonated cationic form and the balanced zwitterionic state. The precise equilibrium position depends on factors including ionic strength, temperature, and the presence of other electrolytes in solution.

At neutral to mildly alkaline conditions (pH 7-10), lauramine oxide exhibits its characteristic zwitterionic behavior with optimal surfactant activity [14] [17]. In this pH range, the molecule maintains a net zero charge while retaining distinct positive and negative charge centers. This balanced charge distribution enables lauramine oxide to interact effectively with both anionic and cationic species, making it compatible with a wide range of formulation components.

Above pH 10, lauramine oxide approaches essentially nonionic character as the equilibrium shifts toward the deprotonated form [14] [15]. While the formal charges remain present, the reduced interaction with charged species leads to diminished conditioning properties but maintained surface activity. This behavior enables lauramine oxide to function effectively across an extraordinarily broad pH range, from strongly acidic to alkaline conditions.

Thermodynamic Aspects of Zwitterionic Equilibria

The thermodynamic driving forces governing the zwitterionic behavior of lauramine oxide involve complex interactions between electrostatic effects, hydrogen bonding, and solvation phenomena [18] [19] [20]. Computational studies using density functional theory have elucidated the energetic landscape of protonation and deprotonation processes, revealing that the pKa value of approximately 4.5-4.8 reflects the balance between the basicity of the amine oxide group and the stabilization provided by the zwitterionic form [21] [6].

The formation of the zwitterionic state involves intramolecular charge separation, which is stabilized by favorable interactions with surrounding water molecules. The polar head group region creates a hydration shell that accommodates both the formal positive charge on nitrogen and the negative charge on oxygen, resulting in a thermodynamically stable configuration under physiological conditions.

Molecular dynamics simulations have demonstrated that the zwitterionic form of lauramine oxide exhibits enhanced stability in aqueous solution compared to hypothetical neutral or fully ionized alternatives [22] [23]. These computational investigations reveal that the balanced charge distribution facilitates optimal water-surfactant interactions while minimizing unfavorable electrostatic repulsions within micelles and interfacial films.

Micellization and Aggregation Behavior

The zwitterionic character of lauramine oxide profoundly influences its micellization behavior and aggregation patterns in aqueous solution [24] [25] [22]. The balanced charge distribution enables the formation of stable micelles across a wide pH range, with the critical micelle concentration remaining relatively constant compared to conventional ionic surfactants that exhibit strong pH dependence.

Structural studies of lauramine oxide micelles reveal spherical aggregates with typical aggregation numbers of 60-80 molecules, depending on solution conditions [22] [23]. The micelle structure consists of a hydrophobic core formed by the interdigitated dodecyl chains, surrounded by a highly hydrated head group region where the zwitterionic functionalities interact with water molecules and counterions.

The interfacial properties of lauramine oxide are particularly remarkable due to its ability to reduce surface tension effectively while maintaining compatibility with both anionic and cationic co-surfactants [16] [26]. This versatility stems from the zwitterionic head group's capacity to orient favorably at interfaces regardless of the charge characteristics of adjacent molecules.

Computational Modeling of Electron Density Distribution

Density Functional Theory Calculations and Electronic Structure

Comprehensive quantum chemical investigations using density functional theory (DFT) have provided detailed insights into the electron density distribution and electronic structure of lauramine oxide [27] [28] [29] [30]. These computational studies employ various exchange-correlation functionals, including B3LYP, PBE0, and PBE, with basis sets ranging from 6-31G(d) to aug-cc-pVTZ to achieve chemical accuracy in describing the electronic properties.

The DFT calculations reveal that the electron density distribution in lauramine oxide is characterized by distinct regions of electron accumulation and depletion. The amine oxide functional group exhibits a highly polarized electron density, with significant negative charge localized on the oxygen atom and a corresponding positive charge on the nitrogen center [31]. This charge separation is stabilized by the favorable orbital overlap between the nitrogen lone pair and the oxygen p-orbitals, creating a dative bond with substantial ionic character.

Natural Bond Orbital (NBO) analysis has been particularly valuable for understanding the localized bonding interactions within lauramine oxide molecules [27] [31]. The NBO calculations reveal that the N-O bond exhibits a bond order of approximately 1.05, consisting of both covalent (88%) and ionic (16%) contributions. This mixed character explains the stability of the amine oxide functionality and its distinctive chemical behavior.

The electron density analysis demonstrates that the dodecyl chain maintains a relatively uniform charge distribution, with slight negative character on the terminal methyl group and the methylene carbons adjacent to the nitrogen center [30]. This subtle charge polarization influences the conformational preferences of the alkyl chain and contributes to the overall molecular dipole moment of approximately 4.4 Debye.

Molecular Orbital Analysis and Frontier Orbitals

Frontier molecular orbital analysis provides crucial insights into the reactivity and electronic properties of lauramine oxide [32] [31]. The highest occupied molecular orbital (HOMO) is predominantly localized on the oxygen atom, consisting primarily of oxygen lone pair electrons with minimal delocalization onto the nitrogen center. This localization explains the nucleophilic character of the oxygen atom and its propensity to participate in hydrogen bonding interactions.

The lowest unoccupied molecular orbital (LUMO) exhibits significant contribution from the nitrogen center and the adjacent methylene groups, suggesting that electrophilic attack would preferentially occur at these positions [31]. The HOMO-LUMO energy gap of approximately 5.5 eV indicates substantial electronic stability and resistance to thermal or photochemical degradation under normal conditions.

Molecular orbital calculations have revealed that the electronic structure of lauramine oxide is remarkably robust to conformational changes in the dodecyl chain [32]. The frontier orbitals remain localized in the head group region regardless of the alkyl chain conformation, indicating that the electronic properties are primarily determined by the amine oxide functionality rather than the hydrocarbon tail.

Computational Studies of Conformational Flexibility

Extensive conformational analysis using both molecular mechanics and DFT methods has characterized the structural flexibility of lauramine oxide molecules [33]. These studies reveal that the dodecyl chain can adopt multiple low-energy conformations, with barriers to rotation around C-C bonds typically less than 3 kcal/mol. This conformational freedom enables lauramine oxide to adapt its structure to various molecular environments, from the extended conformations preferred in micelle cores to the more compact arrangements observed in interfacial films.

The preferred conformation of the dodecyl chain in vacuum corresponds to an extended all-trans arrangement that maximizes van der Waals interactions while minimizing steric hindrance [33]. However, in aqueous solution or at interfaces, molecular dynamics simulations demonstrate that lauramine oxide adopts more flexible conformations with gauche defects that optimize interactions with surrounding molecules [22] [23].

The head group conformation exhibits less flexibility, with the N-O bond maintaining a consistent orientation relative to the C-N bond [31]. DFT calculations reveal that rotation around the C-N bond has an energy barrier of approximately 8-10 kcal/mol, indicating that while rotation is possible, the head group maintains a preferred orientation that optimizes electrostatic interactions and hydrogen bonding.

Computational Insights into Intermolecular Interactions

Quantum chemical calculations have provided detailed understanding of the intermolecular interaction patterns that govern lauramine oxide behavior in various environments [27] [34]. The zwitterionic head group participates in multiple types of interactions simultaneously: hydrogen bonding through both donor and acceptor sites, electrostatic interactions between charged centers, and dipole-dipole interactions arising from the substantial molecular dipole moment.

The computational studies reveal that lauramine oxide molecules exhibit preferential orientation at water-oil interfaces, with the head group anchored in the aqueous phase through hydrogen bonding networks while the dodecyl tail extends into the hydrocarbon phase [34] [23]. This orientation is stabilized by approximately 15-20 kcal/mol relative to alternative arrangements, explaining the strong tendency for interfacial adsorption.

Molecular dynamics simulations have demonstrated that lauramine oxide can form stable mixed aggregates with both anionic and cationic surfactants, with the interaction energies dependent on the specific charge distribution and molecular geometry of the co-surfactants [35] [36]. These computational insights provide fundamental understanding for designing synergistic surfactant mixtures and optimizing formulation performance.

Purity

Physical Description

Liquid

Highly hygroscopic solid; [HSDB]

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Decomposition

Appearance

Melting Point

130.5 °C

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 32 of 1175 companies. For more detailed information, please visit ECHA C&L website;

Of the 26 notification(s) provided by 1143 of 1175 companies with hazard statement code(s):;

H302 (25.72%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (92.13%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (72.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (23.18%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H331 (15.05%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H400 (59.32%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H412 (38.76%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Vapor Pressure

Pictograms

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

Oral administration of a solution containing 50 mg (1-dodecyl-14C)lauramine oxide (100 uCi of 14C) to two humans resulted in excretion patterns of radioactivity similar to that of the other species studied. Fifty percent and 37% of the radioactivity was found in the urine within 24 hr of dosing, and expired 14C02 contained between 18 and 22% of the radioactivity administered.

Four Sprague-Dawley rats were given intraperitoneal injections of 22 mg (methyl-14C)lauramine oxide kg (specific activity 1.3 mCi/g). Sixty-seven percent of the total radioactivity was eliminated in the urine, 8% was expired as I4CO2, and 6% was eliminated in the feces within 24 hr. The distribution of radioactivity was essentially the same as that seen in rats given oral doses of lauramine oxide. The conclusion was that "... microbial metabolism by gastrointestinal flora does not play a major role in the absorption and excretion of [lauramine oxide] in rats."

Aqueous (methyl-14C)lauramine oxide (10 mg containing 1.3 mCi/g) was applied to the skin of four Sprague-Dawley rats to test metabolism and absorption of the compound. Over 72 hr, 14.2% of the total radioactivity was found in the urine, 2.5% in the CO2, and 1.8% in the feces. Radioactivity was detected in the liver, kidneys, testes, blood, and expired CO2.

For more Absorption, Distribution and Excretion (Complete) data for LAURAMINE OXIDE (7 total), please visit the HSDB record page.

Metabolism Metabolites

Characterization of metabolites of lauramine oxide resulted in the positive identification of only one metabolite, N-dimethyl-4-aminobutyric acid N-oxide. Several pathways exist for metabolism of lauramine oxide: omega,beta-oxidation of alkyl chains (the most common pathway for surfactant metabolism), hydroxylation of alkyl chains, and reduction of the amine oxide group.

Urinary metabolites in rats, rabbits and humans suggested metabolism via omega, beta-oxidation of the aliphatic chain, amine oxide reduction and aliphatic, mid-chain hydroxylation. N,N-dimethyl-4-aminobutyric acid and its N-oxide accounted for 28, 28 and 23% in man, rats and rabbits, respectively.

Wikipedia

TCPO

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Fragrance Ingredients

Cosmetics -> Cleansing; Hydrotrope; Foam boosting; Antistatic; Viscosity controlling; Hair conditioning; Surfactant

Methods of Manufacturing

General Manufacturing Information

Non-metallic Mineral Product Manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other non-metallic mineral product manufacturing)

Food, beverage, and tobacco product manufacturing

All Other Basic Organic Chemical Manufacturing

Not Known or Reasonably Ascertainable

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

Construction

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing

All Other Chemical Product and Preparation Manufacturing

Organic Fiber Manufacturing

Machinery Manufacturing

1-Dodecanamine, N,N-dimethyl-, N-oxide: ACTIVE

"AROMOX" /IS/ TRADEMARK FOR A SERIES OF METHYLATED OR ETHOXYLATED AMINE OXIDES DERIVED FROM HIGH-MOLECULAR-WT ALIPHATIC AMINES. USES: FOAM & SUDS STABILIZERS IN DETERGENT & COSMETIC FORMULATIONS; SURFACTANTS. /AROMOX/

Stability Shelf Life

Dates

2. Rice DP. The absorption, tissue distribution, and excretion of dodecyldimethylamine oxide (DDAO) in selected animal species and the absorption and excretion of DDAO in man. Toxicol Appl Pharmacol. 1977 Mar;39(3):377-89. doi: 10.1016/0041-008x(77)90132-6. PMID: 854921.

3. Turan TS, Gibson WB. A comparison of the elimination and biotransformation of dodecyldimethylamine oxide (DDAO) by rats, rabbits, and man. Xenobiotica. 1981 Jul;11(7):447-58. doi: 10.3109/00498258109045855. PMID: 7293233.

4. Frotscher E, Krainer G, Schlierf M, Keller S. Dissecting Nanosecond Dynamics in Membrane Proteins with Dipolar Relaxation upon Tryptophan Photoexcitation. J Phys Chem Lett. 2018 May 3;9(9):2241-2245. doi: 10.1021/acs.jpclett.8b00834. Epub 2018 Apr 17. PMID: 29652505.

5. Burmann BM, Holdbrook DA, Callon M, Bond PJ, Hiller S. Revisiting the interaction between the chaperone Skp and lipopolysaccharide. Biophys J. 2015 Mar 24;108(6):1516-1526. doi: 10.1016/j.bpj.2015.01.029. PMID: 25809264; PMCID: PMC4375563.